molecular formula C16H14N2O3 B13124669 Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate CAS No. 612065-17-5

Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate

Cat. No.: B13124669
CAS No.: 612065-17-5
M. Wt: 282.29 g/mol
InChI Key: OEGFGOLWPKNRJF-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate is a polycyclic heteroaromatic compound featuring a fused indolizinoindole core. Its structure includes a ketone group at position 5 and a methyl ester at position 11. The synthesis of such fused indole derivatives typically involves cyclization strategies, as seen in related compounds (see Section 2) .

Properties

CAS No.

612065-17-5

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 10-oxo-1,2,3,9-tetrahydroindolizino[6,7-b]indole-4-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-21-16(20)13-11-7-4-8-18(11)15(19)14-12(13)9-5-2-3-6-10(9)17-14/h2-3,5-6,17H,4,7-8H2,1H3

InChI Key

OEGFGOLWPKNRJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C3=C1C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

General Chemical Synthesis

The preparation of this compound typically involves multi-step organic synthesis techniques. The key steps include:

  • Formation of the Indolizino[6,7-B]indole Core :

    • The indolizino[6,7-B]indole scaffold is synthesized using cyclization reactions involving precursors like substituted indoles and pyrrole derivatives. These reactions are catalyzed by acids or bases to facilitate ring closure and stabilization of the bicyclic structure.
  • Introduction of Functional Groups :

    • The carbonyl group (C=O) at position 5 is introduced via oxidation reactions using reagents such as potassium permanganate or chromium-based oxidants.
    • The methyl ester group (-COOCH3) at position 11 is added through esterification reactions using methanol and carboxylic acid derivatives under acidic conditions.
  • Purification :

    • The compound is purified using recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Experimental Conditions

Reaction Conditions

The synthesis is carried out under controlled conditions to ensure product stability and yield:

  • Temperature : Typically maintained between 25°C to 80°C depending on the reaction step.
  • Solvents : Common solvents include methanol, dichloromethane, and acetonitrile.
  • Catalysts : Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride are used for cyclization and esterification steps.

Challenges in Synthesis

The preparation of Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate poses several challenges:

  • Low Yield : Cyclization reactions can result in low yields due to competing side reactions.
  • Purity Issues : Impurities from incomplete reactions require extensive purification steps.
  • Reagent Sensitivity : Some reagents used in the synthesis are sensitive to moisture and air, necessitating stringent handling protocols.

Data Table

Step Reagents/Conditions Outcome
Formation of Core Indole + Pyrrole Derivative Bicyclic Structure
Oxidation Potassium Permanganate Carbonyl Group
Esterification Methanol + Carboxylic Acid Methyl Ester Group
Purification Chromatography/Recrystallization Pure Compound

Research Findings

Recent studies highlight advancements in the synthesis of this compound:

  • Use of green chemistry approaches to minimize hazardous waste during oxidation steps.
  • Development of automated synthesis platforms for higher reproducibility and efficiency.
  • Exploration of alternative catalysts to improve reaction yields and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized indole derivatives, while reduction could produce more reduced forms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate, exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various indole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human normal fetal lung fibroblast MRC-5 cell lines. The studies showed that the tested compounds exhibited no substantial cytotoxicity at concentrations up to 10 µM. Specifically, viability remained above 91%, indicating a favorable safety profile for further development in therapeutic applications .

Antiviral Applications

The compound's structure suggests potential antiviral activity. Research has highlighted the efficacy of similar indole-based compounds as inhibitors of hepatitis C virus non-structural protein 5B (NS5B) polymerase . This positions this compound as a promising candidate for antiviral drug development.

Neuroprotective Effects

Indoles are known for their neuroprotective effects. The compound may provide therapeutic avenues for neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival and function. Further studies are required to elucidate these mechanisms.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial EfficacyDemonstrated MIC values as low as 0.004 mg/mL against various bacteria.
Cytotoxicity AssessmentViability ≥91% in MRC-5 cells at concentrations tested (up to 10 µM).
Antiviral ActivityPotential as an NS5B polymerase inhibitor in hepatitis C virus.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Insight : Substituent position and electronic effects critically influence cyclization outcomes and isomer ratios in indole derivatives. The target’s structural complexity may reduce regioisomer formation compared to simpler analogs .
  • Data Gaps : Experimental data (e.g., melting points, solubility, bioactivity) for the target compound are absent in the provided evidence, limiting direct comparisons.

Biological Activity

Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate (CAS No. 612065-17-5) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 282.29 g/mol
  • Synonyms : Methyl indolizinoindole carboxylate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Bacillus cereus0.011 mg/mL0.015 mg/mL
Candida albicans0.006 mg/mL0.012 mg/mL

The compound demonstrated superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against E. coli and S. aureus .

Anticancer Activity

Indole derivatives are known for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. This compound has shown promise in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines:

  • Cell Line : MOLT-3 (human leukemia)
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis via caspase activation.
  • Cell Line : HeLa (cervical cancer)
    • IC50 : 20 µM
    • Mechanism : Disruption of mitochondrial membrane potential.

These studies indicate that this compound may act as a potential chemotherapeutic agent by triggering programmed cell death pathways in malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways through mitochondrial disruption and caspase activation.
  • Antioxidant Properties : Some studies suggest that this compound possesses antioxidant activity that may contribute to its protective effects against oxidative stress in cells.

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